
4-(Imidazol-1-yl)phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE is an organic compound that features both a hydrazinyl group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydrazinyl and imidazole functionalities allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE typically involves the reaction of 4-hydrazinylbenzaldehyde with imidazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Azo derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted hydrazinylphenyl imidazole derivatives.
Applications De Recherche Scientifique
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mécanisme D'action
The mechanism of action of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can interfere with cellular redox processes, leading to oxidative stress and cell death in certain types of cancer cells.
Comparaison Avec Des Composés Similaires
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The combination of the hydrazinyl group and the imidazole ring in 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs.
- Its potential applications in both medicinal chemistry and material science make it a versatile and valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(4-imidazol-1-ylphenyl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-8-1-3-9(4-2-8)13-6-5-11-7-13/h1-7,12H,10H2 |
Clé InChI |
PXRDZRWNKJLXCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


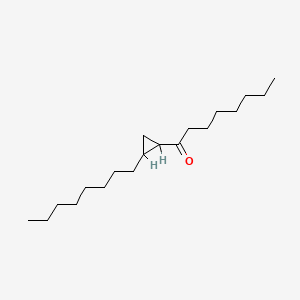
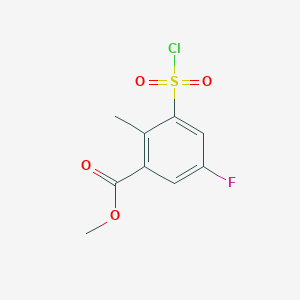
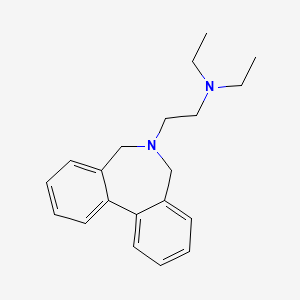
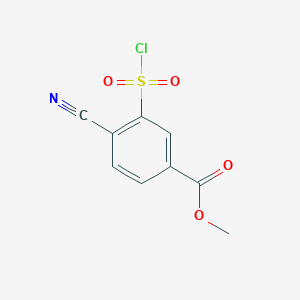
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
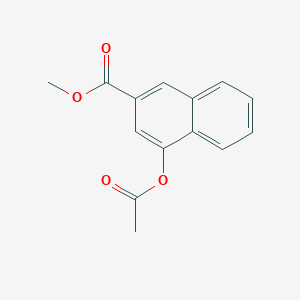
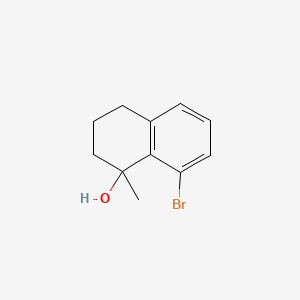
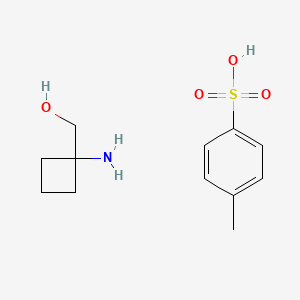
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)


![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)


